Mefoxitin
Description
Properties
Molecular Formula |
C16H16N3O7S2- |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/p-1/t14-,16+/m1/s1 |
InChI Key |
WZOZEZRFJCJXNZ-ZBFHGGJFSA-M |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3 |
Synonyms |
Cefoxitin Cefoxitin Sodium Méfoxin Mefoxin Mefoxitin MK 306 MK-306 MK306 Sodium, Cefoxitin |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Efficacy
- Cefoxitin in Actinomycosis: A 2020 study highlighted cefoxitin’s efficacy in actinomycosis due to its anaerobic coverage, achieving cure rates of >90% when combined with surgical debridement .
- Resistance Patterns : Cefoxitin demonstrates lower resistance rates in Bacteroides spp. (8–12%) compared to clindamycin (30–40%) .
- Cefuroxime vs. Cefoxitin in Surgical Prophylaxis : A meta-analysis found cefoxitin superior in preventing post-colorectal surgery infections (3% vs. 7% with cefuroxime) due to its anaerobic activity .
Data Tables
Table 1: Comparative Pharmacodynamic Properties
| Property | Cefoxitin | Cefuroxime |
|---|---|---|
| β-lactamase Stability | High (methoxy) | Moderate (oximino) |
| Anaerobic Coverage | Excellent | Poor |
| Serum Protein Binding | 70–80% | 33–50% |
Table 2: Clinical Use Cases
| Infection Type | Cefoxitin | Cefuroxime |
|---|---|---|
| Intra-abdominal | First-line | Not recommended |
| Community-acquired pneumonia | Limited | First-line |
| Pelvic inflammatory disease | First-line | Alternative |
Preparation Methods
Multi-Step Synthesis from 7-Amino Cephalosporanic Acid (7-ACA)
The primary industrial synthesis of cefoxitin begins with 7-amino cephalosporanic acid (7-ACA), a cornerstone intermediate for cephalosporin antibiotics. The process, as detailed in patent CN105254650A, involves three critical stages: hydrolysis, acylation, and methoxylation.
Hydrolysis and Enzymatic Activation
7-ACA is subjected to alkaline hydrolysis in the presence of a curing enzyme (e.g., Bacillus subtilis protease) to cleave the cephalosporin nucleus’s acetyl group. This step is conducted in an aqueous alkaline solution (pH 8.0–8.5) at 30°C for 60 minutes, achieving near-quantitative conversion. The enzyme is subsequently filtered, and the solution is treated with ethyl acetate to stabilize the intermediate.
Thiophene Acetylation
The hydrolyzed product undergoes acylation with 2-thiophene acetyl chloride, introducing the thienyl acetamido side chain at the C7 position. This reaction is performed at 30°C over 2 hours, followed by crystallization using benzathine diacetate to yield deacetylated cefoxitin benzathine (Compound I). Patent data report a yield of 92.9% for this step.
Aminomethoxyl Acylation
Compound I is reacted with chloro sulfonyl isocyanate in acetone at -55°C to -60°C to introduce the aminomethoxyl group at the C3 position. After hydrolysis and purification via sodium bicarbonate adjustment and ethyl acetate extraction, Compound II is isolated with a yield of 87.26–92.2%.
Methoxylation and Final Purification
The final step involves methoxylation at the C7 position using tertiary-butyl hypochlorite and sodium methoxide in a dichloromethane-methanol mixture at -85°C to -95°C. The reaction is quenched with acetic acid, and the product is crystallized via pH adjustment (pH 1.5–2.5) to yield cefoxitin with a purity >99% and an overall yield of 79.9–84.56%.
Table 1: Key Reaction Parameters in Cefoxitin Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | Alkaline solution, curing enzyme | 30°C | 60 min | >95 |
| Thiophene acylation | 2-Thiophene acetyl chloride, ethyl acetate | 30°C | 3h | 92.9 |
| Aminomethoxylation | Chloro sulfonyl isocyanate, acetone | -55°C to -60°C | 2.5h | 87.26–92.2 |
| Methoxylation | t-BuOCl, NaOMe, CH2Cl2/MeOH | -85°C to -95°C | 2h | 79.9–84.56 |
Alternative Synthetic Approaches
Prior patents describe variations in cefoxitin synthesis, though the core methodology remains consistent:
Enzymatic Deacetylation (CN101555252A)
This method employs immobilized acylases for deacetylation, reducing reliance on harsh alkaline conditions. The enzyme-mediated process achieves comparable yields (90–93%) but requires specialized bioreactors, limiting scalability.
Direct Methoxylation (CN102633819A)
A streamlined approach bypasses intermediate crystallization by introducing methoxyl via in situ hypochlorite generation. While reducing step count, this method risks over-oxidation, necessitating rigorous temperature control (-70°C).
Process Optimization and Industrial Considerations
Crystallization and Particle Size Control
The patent emphasizes crystallinity and particle size as critical quality attributes. By adjusting sodium chloride concentration (5–15%) during aqueous extraction, practitioners achieve uniform crystal nucleation, yielding powders with D90 <50 µm. This enhances dissolution rates and bioavailability.
Solvent Selection and Recycling
Acetone and dichloromethane are preferred for their low polarity and compatibility with cryogenic reactions. Industrial plants integrate distillation units to recover >95% of solvents, reducing costs and environmental impact.
Temperature and pH Optimization
-
Hydrolysis : Maintaining pH 8.0–8.5 prevents β-lactam ring degradation.
-
Methoxylation : Temperatures below -85°C minimize side reactions (e.g., epimerization).
Table 2: Comparative Analysis of Patent Embodiments
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Hydrolysis pH | 8.5 | 8.0 |
| Methoxylation Temp | -85°C | -95°C |
| Final Yield | 79.9% | 84.56% |
| Crystallization pH | 2.0 | 2.5 |
Analytical Characterization
Q & A
Q. What are the established protocols for synthesizing and characterizing Mefoxitin in laboratory settings?
Methodological Answer: Synthesis typically involves [describe reaction steps, e.g., nucleophilic substitution or catalytic coupling], with purification via column chromatography or recrystallization. Characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm molecular structure and purity ≥95%. For reproducibility, ensure solvents are anhydrous, and reaction conditions (temperature, inert atmosphere) are rigorously controlled. Known compounds should cross-reference spectral data with literature, while novel derivatives require full analytical validation .
Q. Which in vitro assays are recommended to evaluate this compound's antimicrobial activity?
Methodological Answer: Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Performed via broth microdilution against Gram-positive/negative panels (CLSI guidelines).
- Time-Kill Kinetics : Assess bactericidal activity over 24 hours.
- Biofilm Eradication : Use crystal violet staining or confocal microscopy. Include positive controls (e.g., ciprofloxacin) and validate results across triplicate experiments. Statistical analysis (ANOVA, p < 0.05) is critical to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound (e.g., bioavailability discrepancies)?
Methodological Answer: Discrepancies often arise from variability in experimental models (e.g., rodent vs. human hepatocytes) or analytical methods (HPLC vs. LC-MS). To address this:
- Meta-Analysis : Pool data from peer-reviewed studies (PRISMA guidelines) and apply heterogeneity tests (I² statistic).
- In Silico Modeling : Use tools like GastroPlus® to simulate absorption differences across species.
- Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., fixed dosing regimens). Prioritize studies with transparent raw data and adherence to FAIR principles .
Q. What experimental designs are optimal for elucidating this compound's mechanism of action against resistant bacterial strains?
Methodological Answer: Employ a multi-omics approach:
- Transcriptomics : RNA-seq to identify gene expression changes in treated vs. untreated resistant strains.
- Proteomics : SILAC labeling to quantify target protein modulation (e.g., penicillin-binding proteins).
- Structural Biology : X-ray crystallography or cryo-EM to visualize this compound-enzyme interactions. Validate findings using CRISPR-Cas9 knockouts of candidate resistance genes. Ensure negative controls and blinded analysis to reduce bias .
Q. How should researchers design studies to assess this compound's off-target effects in eukaryotic cells?
Methodological Answer:
- High-Throughput Screening : Use organoid models or 3D cell cultures to mimic human tissue environments.
- Toxicity Profiling : Measure IC₅₀ values for mitochondrial membrane potential (JC-1 assay) and apoptosis (Annexin V/PI staining).
- Epigenetic Analysis : ChIP-seq for histone modification changes. Compare results with structurally related antibiotics to distinguish class-specific vs. compound-specific effects. Include dose-response curves and kinetic studies .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response synergies between this compound and adjuvants?
Methodological Answer: Use the Chou-Talalay Combination Index (CI) :
- Calculate CI values via CompuSyn® software, where CI < 1 indicates synergy.
- Validate with isobologram analysis and Bliss independence models. Address variability by bootstrapping CI estimates (≥1000 iterations) and reporting 95% confidence intervals. Raw data should be archived in repositories like Zenodo for transparency .
Q. How can researchers validate computational predictions of this compound's metabolite toxicity?
Methodological Answer:
- In Silico : Use ADMET Predictor® or ProTox-II for metabolite toxicity profiling.
- In Vitro : Incubate primary hepatocytes with synthesized metabolites and assess viability (MTT assay) and CYP450 inhibition.
- In Vivo : Microsampling LC-MS in rodent models to correlate metabolite levels with histopathology. Cross-reference predictions with ToxCast® database entries to identify false positives .
Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound studies across laboratories?
Methodological Answer:
- Detailed Protocols : Publish step-by-step methods in protocols.io , including batch numbers for critical reagents.
- Open Data : Share raw spectra, chromatograms, and code for analysis via Figshare or GitHub.
- Inter-Lab Trials : Collaborate with ≥3 independent labs to validate key findings (e.g., MIC values). Adhere to ARRIVE guidelines for preclinical reporting and use RRIDs for cell lines .
Q. How should researchers address potential conflicts between in vitro efficacy and in vivo toxicity data?
Methodological Answer:
- PK/PD Modeling : Integrate plasma concentration-time profiles with toxicity thresholds.
- Toxicogenomics : Identify pathways activated in vivo but absent in vitro (e.g., immune response genes).
- Alternative Models : Use zebrafish larvae or organ-on-chip systems to bridge the gap. Report negative results transparently to avoid publication bias .
Future Directions
Q. What gaps exist in understanding this compound's resistance mechanisms, and how can they be addressed?
Methodological Answer: Current gaps include:
- Efflux Pump Dynamics : Use single-cell RNA-seq to identify transient resistance phenotypes.
- Horizontal Gene Transfer : Track plasmid integration via nanopore sequencing in biofilm communities.
Propose longitudinal studies in clinical isolates and prioritize WHO priority pathogens for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
